Cas no 799264-84-9 (2-(3-Acetyl-1H-indol-1-yl)acetamide)

2-(3-Acetyl-1H-indol-1-yl)acetamide is a specialized organic compound featuring an indole core substituted with an acetyl group at the 3-position and an acetamide moiety at the 1-position. This structure makes it a valuable intermediate in pharmaceutical and agrochemical research, particularly for the synthesis of biologically active molecules. The acetyl and acetamide functional groups enhance its reactivity, enabling versatile derivatization for drug discovery applications. Its well-defined molecular architecture ensures consistent performance in synthetic pathways, while its stability under standard conditions facilitates handling and storage. Researchers favor this compound for its potential in developing novel therapeutic agents, including kinase inhibitors and anti-inflammatory drugs.
2-(3-Acetyl-1H-indol-1-yl)acetamide structure
799264-84-9 structure
商品名:2-(3-Acetyl-1H-indol-1-yl)acetamide
CAS番号:799264-84-9
MF:C12H12N2O2
メガワット:216.23588
MDL:MFCD05128821
CID:1086582
PubChem ID:951646

2-(3-Acetyl-1H-indol-1-yl)acetamide 化学的及び物理的性質

名前と識別子

    • 2-(3-Acetyl-1H-indol-1-yl)acetamide
    • 2-(3-acetyl-1H-indol-1-yl)acetamide(SALTDATA: FREE)
    • 2-(3-acetylindol-1-yl)acetamide
    • CHEMBRDG-BB 7739395
    • DTXSID40359201
    • SR-01000322638
    • 799264-84-9
    • BAS 07211360
    • BS-36152
    • CS-0331036
    • AKOS000465486
    • SR-01000322638-1
    • MFCD05128821
    • STL431390
    • MDL: MFCD05128821
    • インチ: InChI=1S/C12H12N2O2/c1-8(15)10-6-14(7-12(13)16)11-5-3-2-4-9(10)11/h2-6H,7H2,1H3,(H2,13,16)
    • InChIKey: RPJVBEMJTHHQFC-UHFFFAOYSA-N
    • ほほえんだ: CC(C1=CN(C2=CC=CC=C12)CC(N)=O)=O

計算された属性

  • せいみつぶんしりょう: 216.09000
  • どういたいしつりょう: 216.089877630g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 303
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 65.1Ų
  • 疎水性パラメータ計算基準値(XlogP): 1

じっけんとくせい

  • 密度みつど: 1.3±0.1 g/cm3
  • ふってん: 472.7±25.0 °C at 760 mmHg
  • フラッシュポイント: 239.7±23.2 °C
  • PSA: 65.09000
  • LogP: 2.02950
  • じょうきあつ: 0.0±1.2 mmHg at 25°C

2-(3-Acetyl-1H-indol-1-yl)acetamide セキュリティ情報

2-(3-Acetyl-1H-indol-1-yl)acetamide 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

2-(3-Acetyl-1H-indol-1-yl)acetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB221565-5g
2-(3-Acetyl-1H-indol-1-yl)acetamide, 95%; .
799264-84-9 95%
5g
€381.90 2024-04-16
abcr
AB221565-5 g
2-(3-Acetyl-1H-indol-1-yl)acetamide; 95%
799264-84-9
5g
€343.40 2022-09-01
TRC
A165910-50mg
2-(3-acetyl-1H-indol-1-yl)acetamide
799264-84-9
50mg
$ 50.00 2022-06-08
A2B Chem LLC
AC38935-1g
2-(3-Acetyl-1h-indol-1-yl)acetamide
799264-84-9 95%
1g
$120.00 2024-04-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1401706-5g
2-(3-Acetyl-1H-indol-1-yl)acetamide
799264-84-9 95+%
5g
¥3693.00 2024-07-28
abcr
AB221565-1g
2-(3-Acetyl-1H-indol-1-yl)acetamide, 95%; .
799264-84-9 95%
1g
€137.20 2024-04-16
eNovation Chemicals LLC
Y1244242-5g
2-(3-ACETYL-1H-INDOL-1-YL)ACETAMIDE
799264-84-9 95%
5g
$355 2023-09-04
TRC
A165910-100mg
2-(3-acetyl-1H-indol-1-yl)acetamide
799264-84-9
100mg
$ 65.00 2022-06-08
A2B Chem LLC
AC38935-5g
2-(3-Acetyl-1h-indol-1-yl)acetamide
799264-84-9 95%
5g
$445.00 2024-04-19
1PlusChem
1P0054ZB-1g
2-(3-ACETYL-1H-INDOL-1-YL)ACETAMIDE
799264-84-9 95%
1g
$128.00 2025-02-21

2-(3-Acetyl-1H-indol-1-yl)acetamide 関連文献

2-(3-Acetyl-1H-indol-1-yl)acetamideに関する追加情報

Compound CAS No. 799264-84-9: 2-(3-Acetyl-1H-indol-1-yl)acetamide

2-(3-Acetyl-1H-indol-1-yl)acetamide, identified by the CAS registry number 799264-84-9, is a significant compound in the field of organic chemistry and pharmacology. This compound belongs to the class of indole derivatives, which have been extensively studied for their diverse biological activities and potential therapeutic applications. The structure of this compound consists of an indole ring substituted with an acetyl group at the 3-position and an acetamide group at the 1-position, making it a unique molecule with promising pharmacological properties.

The indole moiety in 2-(3-Acetyl-1H-indol-1-yl)acetamide is a key structural feature that contributes to its biological activity. Indole derivatives are known for their ability to interact with various biological targets, including enzymes, receptors, and nucleic acids. Recent studies have highlighted the potential of this compound in the development of novel therapeutic agents, particularly in the areas of oncology and neurodegenerative diseases.

In terms of synthesis, 2-(3-Acetyl-1H-indol-1-yl)acetamide can be prepared through a variety of methods, including nucleophilic substitution, condensation reactions, and catalytic processes. The choice of synthetic route depends on the availability of starting materials and the desired yield and purity of the final product. Researchers have explored green chemistry approaches to synthesize this compound, emphasizing sustainability and reducing environmental impact.

The pharmacological properties of CAS No. 799264-84-9 have been investigated in several recent studies. For instance, experiments have demonstrated its potential as an inhibitor of certain kinases involved in cancer cell proliferation. Additionally, this compound has shown promise in modulating neuroprotective pathways, making it a candidate for treating conditions such as Alzheimer's disease and Parkinson's disease.

In conclusion, 2-(3-Acetyl-1H-indol-1-yl)acetamide, with its unique structure and diverse biological activities, represents a valuable compound for further research and development in the pharmaceutical industry. Its potential applications span across various therapeutic areas, underscoring its importance as a lead compound for drug discovery.

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Amadis Chemical Company Limited
(CAS:799264-84-9)2-(3-Acetyl-1H-indol-1-yl)acetamide
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清らかである:99%
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